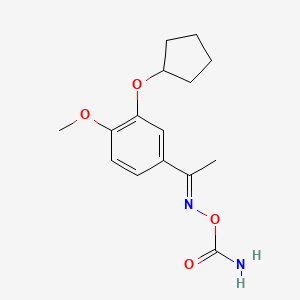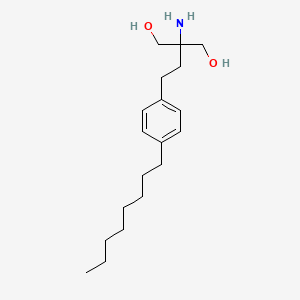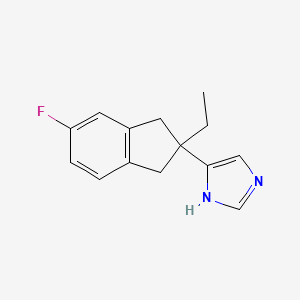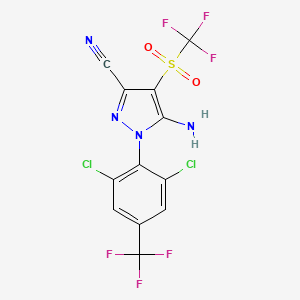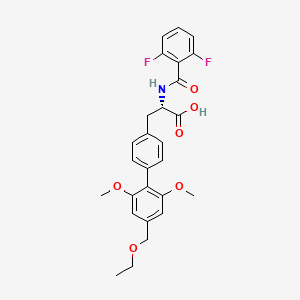
FK-614
概要
説明
FK-614は、経口投与可能な、チアゾリジンジオン系ではない、選択的なペルオキシソーム増殖因子活性化受容体ガンマモジュレーターです。それは、生体内において強力な抗糖尿病活性を持つペルオキシソーム増殖因子活性化受容体ガンマアゴニストとして機能します。this compoundは、脂肪細胞の分化の各段階で、ペルオキシソーム増殖因子活性化受容体ガンマの活性化に対して異なる影響を与えます。 それは、高血糖症、高トリグリセリド血症、グルコース不耐症、および2型糖尿病の研究に使用できます .
科学的研究の応用
FK-614 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a research tool to study the activation of peroxisome proliferator-activated receptor gamma and its effects on adipocyte differentiation.
Biology: The compound is used to investigate the molecular mechanisms underlying insulin sensitivity and glucose metabolism.
Medicine: this compound has potential therapeutic applications in the treatment of type 2 diabetes, hyperglycemia, and hypertriglyceridemia.
Industry: This compound is used in the development of new anti-diabetic drugs and as a reference compound in pharmaceutical research
作用機序
FK-614は、グルコースと脂質代謝に関与する遺伝子の発現を調節する核内受容体であるペルオキシソーム増殖因子活性化受容体ガンマを活性化することによって、その効果を発揮します。ペルオキシソーム増殖因子活性化受容体ガンマの活性化は、インスリン感受性の改善、血漿グルコースレベルの低下、およびグルコース耐性の向上につながります。 This compoundは、脂肪細胞の分化の各段階で、ペルオキシソーム増殖因子活性化受容体ガンマの活性化に対して異なる影響を与え、その抗糖尿病作用に貢献しています .
類似の化合物との比較
This compoundは、そのチアゾリジンジオン系ではない構造とペルオキシソーム増殖因子活性化受容体ガンマの選択的な調節により、他の類似の化合物とは異なります。類似の化合物には以下が含まれます。
ピオグリタゾン: 2型糖尿病の治療に使用されるチアゾリジンジオン系のペルオキシソーム増殖因子活性化受容体ガンマアゴニストです。
ロシグリタゾン: 同様の治療用途を持つ別のチアゾリジンジオン系のペルオキシソーム増殖因子活性化受容体ガンマアゴニストです。
トログリタゾン: 安全性の懸念から市場から撤退したチアゾリジンジオン系のペルオキシソーム増殖因子活性化受容体ガンマアゴニストです。
This compoundのユニークな構造とペルオキシソーム増殖因子活性化受容体ガンマの選択的な調節により、それは貴重な研究ツールであり、潜在的な治療薬となっています .
生化学分析
Biochemical Properties
FK-614 activates PPARγ-dependent transcription in a concentration-dependent manner . It has different effects on the activation of PPARγ at each stage of adipocyte differentiation . The compound interacts with PPARγ, a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis .
Cellular Effects
This compound has shown to improve peripheral glucose utilization due to an improvement in peripheral insulin sensitivity and a decrease in insulin clearance . It impairs hepatic insulin action in alloxan-induced diabetic dogs . The compound influences cell function by modulating the activity of PPARγ, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PPARγ . As a PPARγ agonist, this compound binds to PPARγ, leading to the activation of the receptor and subsequent transcription of specific genes that play a role in glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, this compound has been shown to reduce plasma glucose levels and improve impaired glucose tolerance in a dose-dependent manner over a period of 14 days in db/db mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in db/db mice, this compound administered orally at dosages ranging from 0.1 to 10 mg/kg improved the impaired glucose tolerance . At dosages ranging from 0.32 to 3.2 mg/kg, this compound reduced plasma glucose levels in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the PPARγ signaling pathway . By acting as a PPARγ agonist, this compound influences the metabolic pathways that are regulated by PPARγ, including those involved in glucose and lipid metabolism .
Subcellular Localization
Given its role as a PPARγ agonist, it is likely to be found in the nucleus where PPARγ is located .
準備方法
FK-614は、ベンゾイミダゾール誘導体を含む一連の化学反応を通じて合成されます反応条件には、しばしば、化合物の収率と純度を最適化するために、溶媒、触媒、および特定の温度と圧力の設定が含まれます .
This compoundの工業的生産方法は、ラボでの合成をより大規模に拡大し、一貫性と品質管理を保証します。 これには、工業グレードの機器、標準化された手順、および規制基準を満たすための厳格な試験が含まれます .
化学反応の分析
FK-614は、以下を含むさまざまな種類の化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を生成することができます。
還元: この化合物は、還元されて、還元された誘導体を生成することができます。
置換: this compoundは、特定の置換基が他の官能基に置き換えられる置換反応を起こすことができます。
これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、および特定の触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究の用途
This compoundは、以下を含む幅広い科学研究の用途を持っています。
化学: this compoundは、ペルオキシソーム増殖因子活性化受容体ガンマの活性化とその脂肪細胞の分化への影響を研究するための研究ツールとして使用されます。
生物学: この化合物は、インスリン感受性とグルコース代謝の根底にある分子メカニズムを調査するために使用されます。
医学: this compoundは、2型糖尿病、高血糖症、および高トリグリセリド血症の治療に潜在的な治療用途があります。
類似化合物との比較
FK-614 is unique compared to other similar compounds due to its non-thiazolidinedione structure and selective modulation of peroxisome proliferator-activated receptor gamma. Similar compounds include:
Pioglitazone: A thiazolidinedione peroxisome proliferator-activated receptor gamma agonist used in the treatment of type 2 diabetes.
Rosiglitazone: Another thiazolidinedione peroxisome proliferator-activated receptor gamma agonist with similar therapeutic applications.
Troglitazone: A thiazolidinedione peroxisome proliferator-activated receptor gamma agonist that was withdrawn from the market due to safety concerns.
This compound’s unique structure and selective modulation of peroxisome proliferator-activated receptor gamma make it a valuable research tool and potential therapeutic agent .
特性
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)15-7-9-19-20(11-15)26(14(2)24-19)13-16-6-8-17(22)12-18(16)23/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGZODVVDUIDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940978 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193012-35-0 | |
| Record name | 3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3 H-benzimidazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193012350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK-614 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12557 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-614 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Q32BZX79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes FK614 different from other PPARγ agonists like rosiglitazone and pioglitazone?
A: While FK614, rosiglitazone, and pioglitazone all activate PPARγ, FK614 exhibits distinct properties. For instance, FK614 induces a unique conformational change in PPARγ upon binding, different from the changes induced by rosiglitazone or pioglitazone. [] Furthermore, FK614 demonstrates varying efficacies in recruiting transcriptional coactivators to PPARγ. [, ] It recruits lower levels of CBP and SRC-1 compared to rosiglitazone and pioglitazone, while exhibiting similar efficacy in recruiting PGC-1α. [] This differential coactivator recruitment contributes to the unique pharmacological profile of FK614.
Q2: What are the implications of FK614's distinct activity profile on insulin sensitivity?
A: Research suggests that FK614's stage-dependent selectivity in adipocytes might contribute to its beneficial effects on insulin sensitivity. It effectively enhances insulin sensitization during adipocyte differentiation. [] Unlike rosiglitazone and pioglitazone, FK614 does not reduce phosphodiesterase 3B expression in mature adipocytes, potentially mitigating insulin resistance associated with adipocyte hypertrophy. [] Further research is needed to fully understand the long-term implications of these findings.
Q3: Besides its effects on adipocytes, does FK614 impact glucose metabolism in other tissues?
A: Research in animal models suggests that FK614 might improve peripheral glucose utilization while decreasing hepatic insulin extraction. [] This suggests a potential role for FK614 in regulating glucose metabolism beyond adipocytes, but further studies are needed to confirm these findings and elucidate the underlying mechanisms.
Q4: What is the current understanding of the mechanism by which FK614 ameliorates insulin resistance?
A: While the exact mechanism remains to be fully elucidated, research points towards FK614's unique interaction with PPARγ and its differential coactivator recruitment as key factors. [, , ] These interactions translate into distinct effects on gene expression and cellular processes, ultimately influencing insulin sensitivity. More research is needed to fully unravel the complex interplay of factors contributing to FK614's anti-diabetic effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
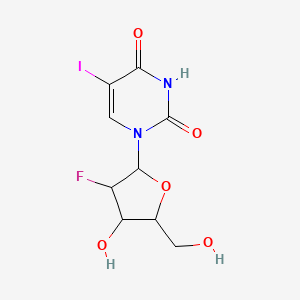

![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)
